molecular formula C10H12N4O4 B7782642 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7782642
M. Wt: 252.23 g/mol
InChI Key: VGONTNSXDCQUGY-RRKCRQDMSA-N
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Description

The compound identified as “9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), also referred to as CD31. PECAM-1 is a transmembrane glycoprotein that is highly expressed on the surface of endothelial cells, making up a significant portion of their intracellular junctions. It is also present on the surface of hematopoietic cells and immune cells, including platelets, monocytes, neutrophils, natural killer cells, megakaryocytes, and some types of T-cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

PECAM-1 is a naturally occurring protein and is not typically synthesized through chemical routes. Instead, it is produced using recombinant DNA technology. This involves inserting the gene encoding PECAM-1 into a suitable expression system, such as bacterial, yeast, or mammalian cells, which then produce the protein.

Industrial Production Methods

In an industrial setting, PECAM-1 is produced using large-scale cell culture techniques. The cells expressing PECAM-1 are grown in bioreactors under controlled conditions to optimize protein yield. The protein is then purified using affinity chromatography, which exploits the specific binding properties of PECAM-1 to isolate it from other cellular components .

Chemical Reactions Analysis

Types of Reactions

PECAM-1, being a protein, does not undergo typical chemical reactions like small organic molecules. it can participate in biochemical interactions, such as:

    Phosphorylation: Addition of phosphate groups to specific amino acids, which can alter the protein’s function.

    Dephosphorylation: Removal of phosphate groups, reversing the effects of phosphorylation.

    Glycosylation: Addition of carbohydrate groups, which can affect protein stability and cell signaling.

Common Reagents and Conditions

The biochemical reactions involving PECAM-1 typically occur under physiological conditions, such as those found within the human body. Enzymes like kinases and phosphatases are common reagents that mediate phosphorylation and dephosphorylation, respectively .

Major Products Formed

The major products of these biochemical reactions are modified forms of PECAM-1, which can have altered functions and interactions with other cellular components .

Scientific Research Applications

PECAM-1 has a wide range of scientific research applications, including:

Mechanism of Action

PECAM-1 exerts its effects through several mechanisms:

    Homophilic Binding: PECAM-1 can bind to itself on adjacent cells, facilitating cell-cell adhesion.

    Signal Transduction: PECAM-1 contains immunoreceptor tyrosine-based inhibitory motifs (ITIMs) that, when phosphorylated, provide docking sites for protein-tyrosine phosphatases. .

Comparison with Similar Compounds

Similar Compounds

    Intercellular Adhesion Molecule-1 (ICAM-1): Another cell adhesion molecule involved in immune responses.

    Vascular Cell Adhesion Molecule-1 (VCAM-1): Plays a role in leukocyte-endothelial cell adhesion and signal transduction.

    E-Selectin: Mediates the adhesion of leukocytes to endothelial cells during inflammation.

Uniqueness of PECAM-1

PECAM-1 is unique in its dual role in both cell adhesion and signal transduction. Its ability to mediate homophilic binding and its involvement in multiple signaling pathways distinguish it from other cell adhesion molecules .

Properties

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-2-6-5(16)1-7(18-6)14-4-13-8-9(14)11-3-12-10(8)17/h3-7,15-16H,1-2H2,(H,11,12,17)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONTNSXDCQUGY-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 2
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 3
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 4
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 5
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Reactant of Route 6
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

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